Glucotropaeolin potassium
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Overview
Description
. It is a secondary metabolite that plays a role in plant defense mechanisms. Upon enzymatic hydrolysis, glucotropaeolin potassium is converted into benzyl isothiocyanate, which contributes to the characteristic flavor of these plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glucotropaeolin potassium can be synthesized in the laboratory through a multi-step process starting from the amino acid phenylalanine . The synthesis involves several steps, including the formation of a glucose derivative with a β-D-glucopyranose configuration . The process is more efficient than isolating pure materials from plants.
Industrial Production Methods
Industrial production of this compound involves the extraction of glucosinolates from plant tissues. Common methods include extraction in cold methanol, boiling methanol, or boiling water . Cold methanol extraction is often preferred due to its efficiency and safety . The extracted glucosinolates are then purified and converted into their potassium salt form.
Chemical Reactions Analysis
Types of Reactions
Glucotropaeolin potassium undergoes several types of chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by myrosinase converts this compound into benzyl isothiocyanate.
Oxidation and Reduction: These reactions can modify the functional groups of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions can occur at the glucose moiety or the benzyl group, leading to various derivatives.
Common Reagents and Conditions
Hydrolysis: Myrosinase enzyme is commonly used for hydrolysis under mild conditions.
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products Formed
Benzyl Isothiocyanate: Formed from enzymatic hydrolysis.
Various Derivatives: Depending on the substitution reactions, different derivatives can be synthesized.
Scientific Research Applications
Glucotropaeolin potassium has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of glucotropaeolin potassium involves its enzymatic conversion to benzyl isothiocyanate by myrosinase . Benzyl isothiocyanate is a reactive compound that can interact with various molecular targets, including proteins and DNA. It exerts its effects by inducing oxidative stress, inhibiting cell proliferation, and triggering apoptosis in cancer cells . The compound also has antimicrobial properties, making it effective against certain pathogens .
Comparison with Similar Compounds
Glucotropaeolin potassium is unique among glucosinolates due to its benzyl group. Similar compounds include:
Sinigrin: Found in mustard seeds, it is converted to allyl isothiocyanate.
Gluconasturtiin: Found in watercress, it is converted to phenethyl isothiocyanate.
Glucoerucin: Found in arugula, it is converted to erucin.
Compared to these compounds, this compound has a distinct flavor profile and unique biological activities .
Properties
Molecular Formula |
C14H19KNO9S2 |
---|---|
Molecular Weight |
448.5 g/mol |
InChI |
InChI=1S/C14H19NO9S2.K/c16-7-9-11(17)12(18)13(19)14(23-9)25-10(15-24-26(20,21)22)6-8-4-2-1-3-5-8;/h1-5,9,11-14,16-19H,6-7H2,(H,20,21,22);/b15-10+;/t9-,11-,12+,13-,14+;/m1./s1 |
InChI Key |
VNISEVYBPALGBI-XLUSCXMISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N\OS(=O)(=O)O)/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O.[K] |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O.[K] |
Origin of Product |
United States |
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